1-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(Thiophen-2-yl)-1H-pyrazol-5-yl)-1,4-diazepane is a heterocyclic compound that contains a thiophene ring, a pyrazole ring, and a diazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)-1,4-diazepane typically involves the formation of the pyrazole ring followed by the introduction of the thiophene and diazepane moieties. One common method involves the reaction of thiophene-2-carboxaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring. The pyrazole intermediate is then reacted with 1,4-diazepane under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-(Thiophen-2-yl)-1H-pyrazol-5-yl)-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst is often used for hydrogenation.
Substitution: Halogenating agents like N-bromosuccinimide can be used for electrophilic substitution, while nucleophilic substitution can be achieved using various nucleophiles under basic conditions
Major Products
Oxidation: Thiophene sulfoxides and sulfones.
Reduction: Reduced pyrazole derivatives.
Substitution: Halogenated or alkylated thiophene and pyrazole derivatives.
Scientific Research Applications
1-(3-(Thiophen-2-yl)-1H-pyrazol-5-yl)-1,4-diazepane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the development of organic semiconductors and other advanced materials .
Mechanism of Action
The mechanism of action of 1-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)-1,4-diazepane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like 2-(thiophen-2-yl)benzo[b]thiophene and 3-(thiophen-2-yl)-1H-indole share structural similarities with 1-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)-1,4-diazepane.
Pyrazole derivatives: Compounds such as 1-(4-chlorophenyl)-3-(thiophen-2-yl)-1H-pyrazole and 1-(3,5-dimethyl-1H-pyrazol-4-yl)-1,4-diazepane are structurally related .
Uniqueness
This compound is unique due to the combination of its three heterocyclic rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-(5-thiophen-2-yl-1H-pyrazol-3-yl)-1,4-diazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4S/c1-3-11(17-8-1)10-9-12(15-14-10)16-6-2-4-13-5-7-16/h1,3,8-9,13H,2,4-7H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXYHRFUXVSNIJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=NNC(=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.